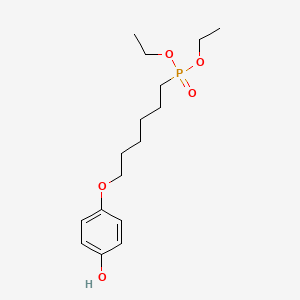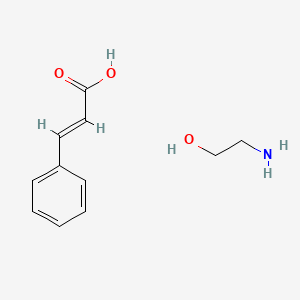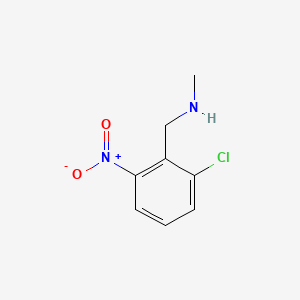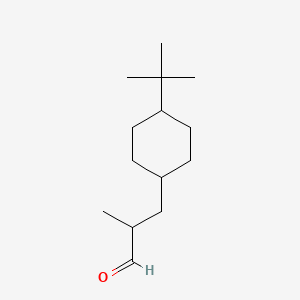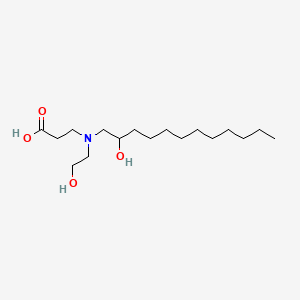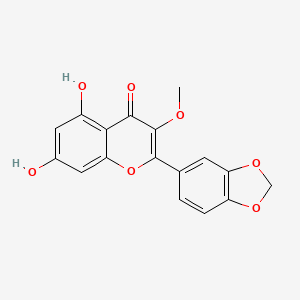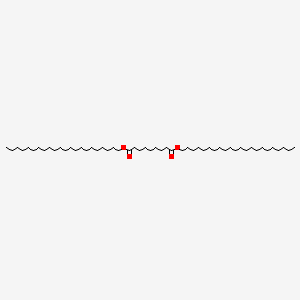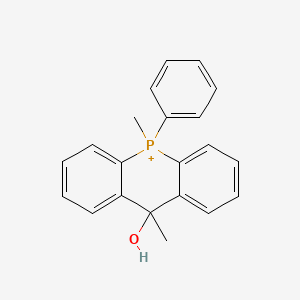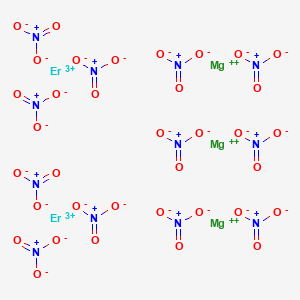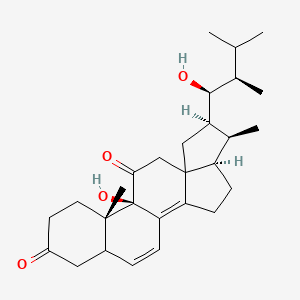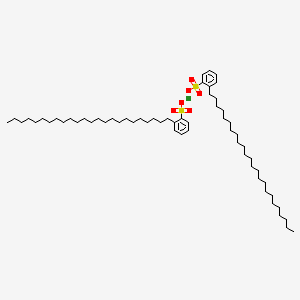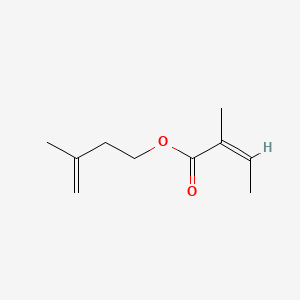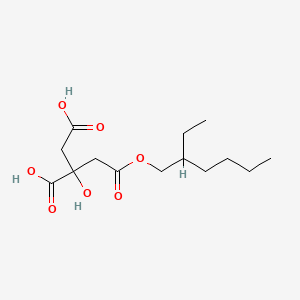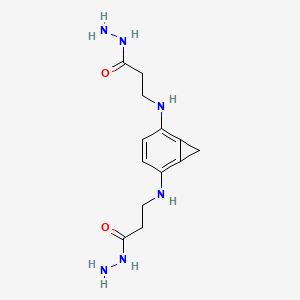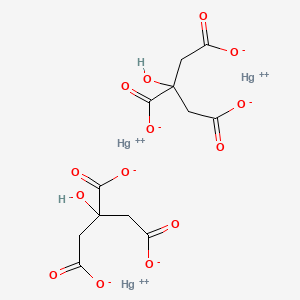
Mercuric citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercuric citrate is a chemical compound with the molecular formula C₁₂H₁₀Hg₃O₁₄ . It is composed of mercury and citric acid, forming a complex that is used in various scientific and industrial applications. This compound is known for its toxicity and its ability to form stable complexes with other substances.
準備方法
Synthetic Routes and Reaction Conditions
Mercuric citrate can be synthesized through the reaction of mercuric oxide with citric acid. The reaction typically involves dissolving mercuric oxide in a solution of citric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful handling of mercury compounds due to their toxic nature. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
化学反応の分析
Types of Reactions
Mercuric citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and other mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and stannous chloride are typical reducing agents.
Substitution Reactions: These reactions often involve ligands such as chloride ions or other organic acids.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury salts.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury complexes depending on the substituting ligand.
科学的研究の応用
Mercuric citrate is used in several scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: In histological staining techniques to preserve tissue samples.
Medicine: Historically used in some medicinal preparations, although its use has declined due to toxicity concerns.
Industry: Employed in the production of certain types of batteries and other industrial processes.
作用機序
The mechanism of action of mercuric citrate involves its ability to bind with sulfhydryl groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can interfere with various metabolic pathways, particularly those involving thiol-containing enzymes.
類似化合物との比較
Similar Compounds
- Mercuric chloride (HgCl₂)
- Mercuric nitrate (Hg(NO₃)₂)
- Mercuric oxide (HgO)
Comparison
Mercuric citrate is unique in its ability to form stable complexes with organic acids like citric acid. Compared to mercuric chloride and mercuric nitrate, this compound is less commonly used but offers specific advantages in certain applications, such as histological staining. Its toxicity profile is similar to other mercuric compounds, necessitating careful handling and usage.
特性
CAS番号 |
42240-86-8 |
|---|---|
分子式 |
C12H10Hg3O14 |
分子量 |
979.97 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChIキー |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


